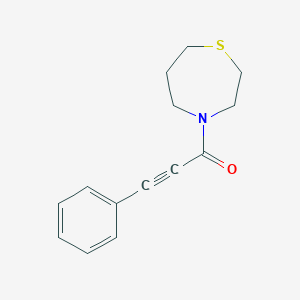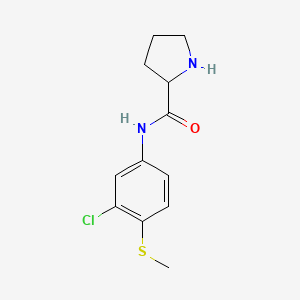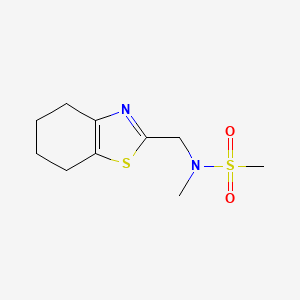![molecular formula C14H18FNO2 B7585440 1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7585440.png)
1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone, also known as Fluoromethylketone (FMK), is a chemical compound that has been widely used in scientific research. It is a potent irreversible inhibitor of serine proteases, which are enzymes that play important roles in various biological processes.
Mecanismo De Acción
FMK irreversibly binds to the active site of serine proteases, forming a covalent bond with the serine residue. This prevents the protease from functioning properly, leading to the inhibition of its activity. The irreversible nature of the inhibition allows for the long-term study of the effects of protease inhibition.
Biochemical and Physiological Effects
The inhibition of serine proteases by FMK has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of disease, and inhibit the formation of blood clots. FMK has also been shown to modulate the immune response and regulate the activity of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FMK in lab experiments is its specificity for serine proteases. This allows for the selective inhibition of specific proteases, allowing for the study of their individual functions. However, the irreversible nature of the inhibition can also be a limitation, as it prevents the study of the protease's recovery after inhibition.
Direcciones Futuras
There are many future directions for the use of FMK in scientific research. One area of interest is the role of proteases in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. FMK has also been shown to have potential as a therapeutic agent in cancer and inflammatory diseases. Additionally, the development of new FMK analogs with improved specificity and potency could lead to new discoveries in the field of protease research.
Métodos De Síntesis
FMK can be synthesized through a multistep process involving the reaction of 3-fluoroacetophenone with methylamine, followed by reduction with sodium borohydride, and finally, the reaction with 2-bromoethyl methyl ether. The yield of the synthesis process is around 30%, and the purity of the final product can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
FMK has been widely used in scientific research as a tool to study the role of serine proteases in various biological processes. It has been used to investigate the function of proteases in apoptosis, inflammation, and cancer. FMK has also been used to study the role of proteases in the immune response, coagulation, and fibrinolysis.
Propiedades
IUPAC Name |
1-[2-(3-fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-10-6-7-16(13(17)9-18-2)14(10)11-4-3-5-12(15)8-11/h3-5,8,10,14H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVBINLAKMXAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C2=CC(=CC=C2)F)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

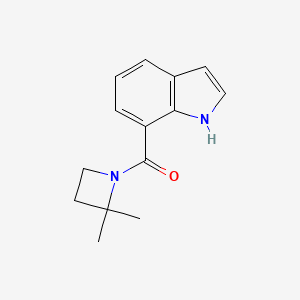
![3-(2,2-Dimethylazetidine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585364.png)
![2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585376.png)
![2-Benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585382.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7585386.png)
![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)
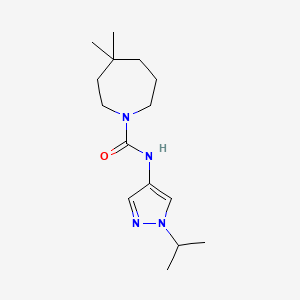
![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)
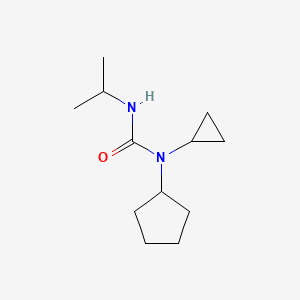

![1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one](/img/structure/B7585434.png)
